Ethyl 2-(4-methoxybenzyl)-3-oxobutyrate
Description
Ethyl 2-(4-methoxybenzyl)-3-oxobutyrate is an ester derivative featuring a 3-oxobutyrate backbone substituted with a 4-methoxybenzyl group at the C-2 position. This compound is structurally characterized by:
- Ethyl ester group: Enhances solubility in organic solvents and modulates reactivity.
- 4-Methoxybenzyl substituent: Introduces electron-donating effects via the methoxy group, influencing electronic distribution and steric interactions.
- 3-Oxobutyrate core: The ketone at C-3 renders the compound reactive in nucleophilic additions, condensations, and enolate-mediated reactions.
Properties
CAS No. |
36600-75-6 |
|---|---|
Molecular Formula |
C14H18O4 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
ethyl 2-[(4-methoxyphenyl)methyl]-3-oxobutanoate |
InChI |
InChI=1S/C14H18O4/c1-4-18-14(16)13(10(2)15)9-11-5-7-12(17-3)8-6-11/h5-8,13H,4,9H2,1-3H3 |
InChI Key |
YQKWREJHOWIMQE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)OC)C(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Differences :
- The position and nature of substituents significantly alter electronic effects. The C-2 4-methoxybenzyl group in the target compound may stabilize enolate intermediates more effectively than the C-4 benzyloxy group in Ethyl 4-(benzyloxy)-3-oxobutyrate, due to proximity to the ketone.
- Steric hindrance : The 4-methoxybenzyl group at C-2 may impose greater steric constraints on nucleophilic attacks compared to the C-4 benzyloxy group.
Methyl 4-Methoxy-3-oxobutyrate
Key Differences :
- Ester group size : The ethyl ester in the target compound may slow hydrolysis compared to the methyl ester, enhancing stability under basic conditions.
- Substituent electronic effects : The 4-methoxy group in methyl 4-methoxy-3-oxobutyrate is electron-donating but lacks the aromatic conjugation present in the 4-methoxybenzyl group of the target compound.
Ethyl (Z)-2-(1-Methylcyclohexyloxyimino)-3-oxobutyrate
This compound, a β-lactamase-stable penicillin precursor , contrasts with the target compound in:
- Functional groups: An oxyimino group replaces the 4-methoxybenzyl substituent.
- Stereochemical complexity : The (Z)-configuration introduces geometric isomerism, which is absent in the target compound.
- Biological activity: The oxyimino group confers β-lactamase resistance, whereas the 4-methoxybenzyl group may serve as a lipophilic moiety in drug design.
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